

Application Notes and Protocols for In Planta Bioassay of Pyracarbolid Activity

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Compound of Interest

Compound Name: *Pyracarbolid*

Cat. No.: *B1194529*

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These application notes provide a detailed overview and experimental protocols for conducting in planta bioassays to evaluate the efficacy of **Pyracarbolid**, a succinate dehydrogenase inhibitor (SDHI) fungicide.

Introduction

Pyracarbolid is an anilide fungicide that functions by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain of fungi. [1] This inhibition disrupts the Krebs cycle and cellular respiration, ultimately leading to fungal cell death. [2][3] In planta bioassays are crucial for determining the efficacy of fungicides under conditions that more closely mimic agricultural settings, providing valuable data on the compound's activity in the presence of a host plant. [4][5] These assays are essential for fungicide development, resistance monitoring, and establishing effective disease management strategies. [4][6]

Data Presentation

The following table summarizes representative quantitative data for the efficacy of Succinate Dehydrogenase Inhibitor (SDHI) fungicides against various plant pathogens in in planta assays. While specific data for **Pyracarbolid** was not readily available, the presented data for other SDHIs such as bixafen and pydiflumetofen against *Leptosphaeria maculans* (blackleg of canola) provides an example of the types of results generated from such assays.

Fungicide (Active Ingredient)	Pathogen	Host Plant	Assay Type	Efficacy Measure ment	Result	Referenc e
Pydiflumet ofen	Leptospha eria maculans	Canola (Brassica napus)	In planta cotyledon assay	Mean EC50 (ng/mL)	4.89	[7]
Bixafen	Leptospha eria maculans	Canola (Brassica napus)	In planta cotyledon assay	Mean EC50 (ng/mL)	2.71	[7]
Saltro® (Pydiflumet ofen)	Leptospha eria maculans	Canola (Brassica napus)	Field survey (seed treatment)	Frequency of no disease (%)	94.6 - 100	[7]
ILeVO® (Fluopyram)	Leptospha eria maculans	Canola (Brassica napus)	Field survey (seed treatment)	Frequency of no disease (%)	94.7 - 100	[7]
Aviator® Xpro (Bixafen + Prothiocon azole)	Leptospha eria maculans	Canola (Brassica napus)	Field survey (foliar spray)	Frequency of no disease (%)	94.7 - 100	[7]
Penthiopyr ad	Venturia inaequalis	Apple (Malus domestica)	Glasshous e (curative activity)	Efficacy (%)	78.4 - 98.4	[8]
Fluxapyrox ad	Venturia inaequalis	Apple (Malus domestica)	Glasshous e (curative activity)	Efficacy (%)	> 96.7	[8]
Fluopyram	Venturia inaequalis	Apple (Malus domestica)	Glasshous e (curative activity)	Efficacy (%)	> 96.7	[8]

Experimental Protocols

This section provides a detailed methodology for an in planta bioassay to evaluate the curative activity of **Pyracarbolid** against a foliar fungal pathogen, adapted from protocols used for other SDHI fungicides.^{[8][9]}

Protocol 1: Whole Plant Curative Activity Assay

Objective: To determine the curative efficacy of **Pyracarbolid** in controlling an established fungal infection on whole plants.

Materials:

- Healthy, susceptible host plants (e.g., apple seedlings for *Venturia inaequalis*, tomato plants for *Alternaria solani*).
- Actively growing culture of the target fungal pathogen.
- **Pyracarbolid** technical grade or formulated product.
- Appropriate solvent for **Pyracarbolid** (e.g., acetone or dimethyl sulfoxide).
- Wetting agent (e.g., Tween 20).
- Sterile distilled water.
- Pressurized sprayer or atomizer.
- Controlled environment growth chamber or greenhouse.
- Disease assessment scale (e.g., 0-5 or 0-100% leaf area affected).

Procedure:

- Plant Propagation and Maintenance:
 - Grow susceptible host plants from seed or cuttings in sterile potting mix.

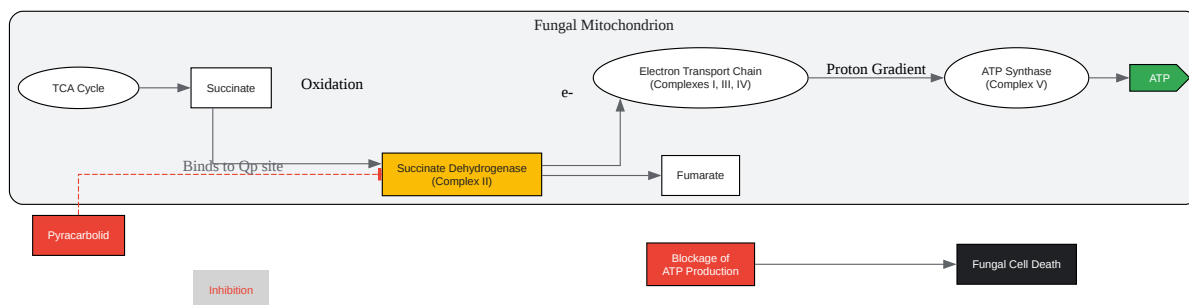
- Maintain plants in a controlled environment (e.g., 20-25°C, 16-hour photoperiod) until they reach the desired growth stage (e.g., 3-4 true leaves).[9]
- Ensure plants are healthy and free of any pre-existing disease or stress.
- Inoculum Preparation:
 - Culture the fungal pathogen on a suitable agar medium (e.g., Potato Dextrose Agar) until actively sporulating.
 - Prepare a spore suspension by flooding the agar plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20) and gently scraping the surface.
 - Filter the suspension through sterile cheesecloth to remove mycelial fragments.
 - Adjust the spore concentration to a predetermined level (e.g., 1×10^5 spores/mL) using a hemocytometer.
- Plant Inoculation:
 - Uniformly spray the spore suspension onto the foliage of the test plants until runoff.
 - Place the inoculated plants in a high-humidity chamber (>95% relative humidity) in the dark for 24-48 hours to promote spore germination and infection.[9]
 - After the incubation period, return the plants to the standard growth conditions.
- Fungicide Application (Curative):
 - Prepare a stock solution of **Pyracarbolid** in a suitable solvent.
 - Create a dilution series of **Pyracarbolid** to test a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Include a solvent-only control and an untreated control.
 - At a specified time post-inoculation (e.g., 24 or 48 hours), apply the fungicide solutions to the inoculated plants using a sprayer, ensuring complete coverage of the foliage.
- Incubation and Disease Development:

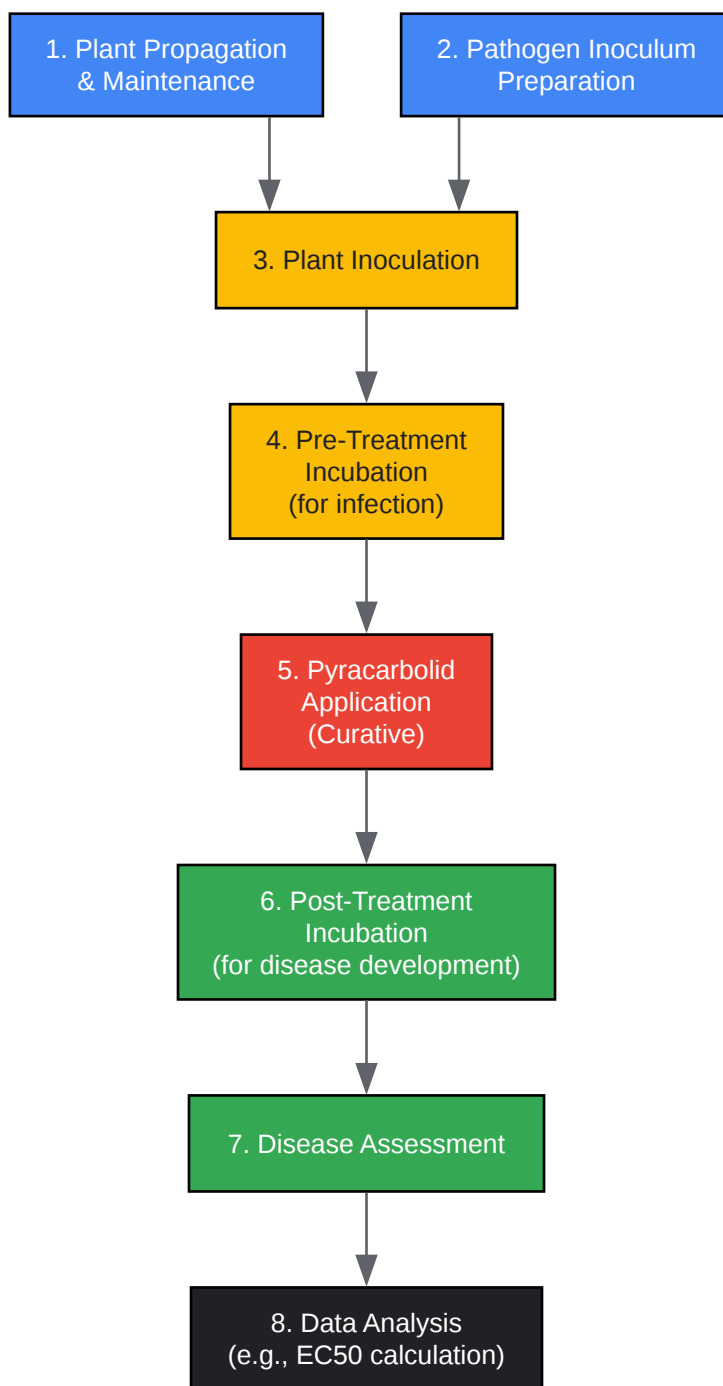
- Allow the treated plants to grow under controlled conditions for a period sufficient for disease symptoms to develop on the untreated control plants (typically 7-14 days).[9]
- Disease Assessment:
 - Visually assess the disease severity on each plant using a standardized rating scale (e.g., percentage of leaf area with lesions).
 - Calculate the percent disease control for each treatment relative to the untreated control.

Statistical Analysis: The collected data can be analyzed using appropriate statistical methods, such as analysis of variance (ANOVA), to determine significant differences between treatments. The half-maximal effective concentration (EC50) can be calculated using probit or log-logistic regression analysis.

Visualizations

Signaling Pathway of Pyracarbolid Action





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